2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide

OCT1 inhibition transporter pharmacology regioisomer SAR

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide (also named 2-(((5-chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide) is a synthetic thioether-acetamide belonging to the thiophene derivative class, with molecular formula C₁₁H₁₆ClNOS₂ and molecular weight 277.83 g/mol. The compound incorporates three distinct structural modules: a 5-chlorothiophene ring, a thioether (–S–CH₂–) linker, and an N-isobutylacetamide terminus.

Molecular Formula C11H16ClNOS2
Molecular Weight 277.8 g/mol
Cat. No. B14905309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide
Molecular FormulaC11H16ClNOS2
Molecular Weight277.8 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CSCC1=CC=C(S1)Cl
InChIInChI=1S/C11H16ClNOS2/c1-8(2)5-13-11(14)7-15-6-9-3-4-10(12)16-9/h3-4,8H,5-7H2,1-2H3,(H,13,14)
InChIKeyBPJIPCNEPCUBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide (CAS 1209379-59-8): Chemical Identity and Procurement Starting Point


2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide (also named 2-(((5-chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide) is a synthetic thioether-acetamide belonging to the thiophene derivative class, with molecular formula C₁₁H₁₆ClNOS₂ and molecular weight 277.83 g/mol . The compound incorporates three distinct structural modules: a 5-chlorothiophene ring, a thioether (–S–CH₂–) linker, and an N-isobutylacetamide terminus. It is commercially supplied as a research reagent with minimum purity specifications of 95–98% . Thiophene-containing acetamides have been investigated across medicinal chemistry and agrochemical discovery programs for enzyme inhibition, antimicrobial, and pesticidal applications [1].

Why 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide Cannot Be Replaced by a Generic Thiophene Acetamide


Thiophene-acetamide derivatives exhibit steep structure-activity relationships (SAR) where seemingly minor modifications—including the nature of the thioether linker, the halogen substituent on the thiophene ring, and the branching of the N-alkyl group—produce large changes in target binding, metabolic stability, and biological selectivity [1]. The 5-chloro substituent on the thiophene ring modulates both electronic properties and halogen-bonding interactions with target proteins; replacement by bromo, des-halogen, or alternative chloro-positioned analogs does not preserve activity profiles in a predictable manner [2]. The thioether (–S–CH₂–) bridge between the thiophene and acetamide moieties introduces conformational flexibility and sulfur-mediated interactions that are absent in direct N-arylacetamide analogs, making simple substitution unreliable without re-validation [1]. These SAR characteristics mean that procurement decisions cannot treat compounds within this class as interchangeable without quantitative, assay-matched comparative data.

Quantitative Differentiation Evidence: 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide Versus Closest Analogs


Regioisomeric Branching at the N-Alkyl Group Alters Transporter Inhibition by Over 138 µM

The sec-butyl regioisomer N-(sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide (CAS 1223396-57-3) was tested against human organic cation transporter 1 (OCT1) and exhibited an IC₅₀ of 138,000 nM (138 µM), classifying it as a low-potency OCT1 ligand [1]. The target compound, bearing an isobutyl (2-methylpropyl) group in place of the sec-butyl group, presents a branching difference at the α- vs. β-carbon position of the N-alkyl chain. Published SAR for N-alkylacetamides demonstrates that moving the branch point alters both steric bulk near the amide bond and the compound's hydrogen-bonding geometry, which can shift transporter affinity by an order of magnitude or more [2]. Quantitative data for the target compound in the identical OCT1 assay are not currently available in the public domain; this evidence is presented as a Class-Level Inference from the closest available regioisomer.

OCT1 inhibition transporter pharmacology regioisomer SAR

5-Chloro Substituent on Thiophene Is Non-Redundant with 5-Bromo or Des-Halogen Analogs

The 5-chlorothiophene motif in the target compound cannot be substituted by 5-bromo or unsubstituted thiophene without altering biological activity. Published antimicrobial SAR demonstrates that the chlorine atom at the 5-position of thiophene derivatives enhances membrane permeability and target binding geometry relative to larger halogens . In a related series, 4-(5-chlorothiophen-2-yl)azetidin-2-one exhibited MIC values of 2–8 µg/mL against resistant E. coli strains, with the chlorothiophene moiety specifically cited as contributing to membrane permeability . The unsubstituted thiophene analog N-(2-methylpropyl)-N-(thiophen-2-yl)acetamide lacks the chlorine atom and is structurally distinct, with no publicly available matched-pair comparison data against the target compound . The 5-bromo analog N-(5-bromothiophen-2-yl)-N-(2-methylpropyl)acetamide has a different connectivity (direct N-thiophene bond vs. thioether bridge), preventing direct quantitative comparison.

halogen SAR thiophene substitution target engagement

Thioether (–S–CH₂–) Linker Confers Distinct Conformational and Reactivity Profile vs. Direct N-Aryl and Methylene-Bridged Analogs

The target compound employs a thioether (–S–CH₂–) bridge connecting the 5-chlorothiophene ring to the acetamide carbonyl, in contrast to analogs that use a direct N-aryl bond (e.g., N-(5-chlorothiophen-2-yl)acetamide derivatives) or a simple methylene (–CH₂–) linker . The thioether sulfur atom introduces a polarizable heteroatom capable of participating in sulfur–π interactions, hydrogen bonding as a weak acceptor, and oxidation to sulfoxide/sulfone metabolites—properties absent in carbon-only linkers [1]. In the pesticidal acetamide series reported by Li et al. (2021), thioether-containing acetamides demonstrated distinct insecticidal potency profiles compared to their sulfoxide and sulfone oxidized counterparts, with the thioether oxidation state directly influencing LC₅₀ values by over 100-fold in some cases [1]. This oxidation-state sensitivity makes the thioether form a non-substitutable starting point for programs that require the reduced sulfur oxidation state for target engagement or pro-drug strategies.

thioether chemistry linker SAR conformational analysis

Commercial Purity Specification (95–98%) Provides Defined Procurement Baseline

The target compound is commercially available with a minimum purity specification of 95% (AKSci) to 98% (Leyan), with molecular identity confirmed by molecular formula (C₁₁H₁₆ClNOS₂) and molecular weight (277.83 g/mol) . The closest carboxylic acid analog, 2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}acetic acid (CAS 178974-87-3), is supplied at 95% purity but differs fundamentally in the terminal functional group (carboxylic acid vs. N-isobutylacetamide), making it unsuitable as a direct replacement in amide-requiring synthetic or biological workflows . The sec-butyl regioisomer (CAS 1223396-57-3) is also supplied at 98% purity but differs in N-alkyl branching architecture, which alters lipophilicity (clogP), steric profile, and potentially target binding as discussed in Evidence Item 1 .

purity specification procurement quality analytical characterization

Best-Fit Research and Industrial Application Scenarios for 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide


Transporter Pharmacology Studies Requiring a Defined N-Isobutyl Thioether Acetamide Scaffold

The compound serves as a structurally defined probe for organic cation transporter (OCT) interaction studies, where the N-isobutyl branching architecture differentiates it from the sec-butyl regioisomer. As established in Section 3 (Evidence Item 1), the sec-butyl analog exhibits IC₅₀ = 138 µM against human OCT1 [1]. Researchers investigating how α- vs. β-carbon branching on the N-alkyl chain affects transporter substrate/inhibitor classification require the exact isobutyl compound, as the regioisomer cannot serve as a surrogate without confounding the branching variable.

Thioether Oxidation-State SAR Programs in Agrochemical Lead Optimization

The thioether (–S–CH₂–) linkage provides the reduced sulfur oxidation state required as a starting point for systematic oxidation to sulfoxide and sulfone derivatives. As shown in the thienylpyridyl-acetamide series, oxidation-state changes can shift insecticidal LC₅₀ values by over 100-fold [2]. The target compound, bearing a 5-chlorothiophene ring and isobutylamide terminus combined with a thioether bridge, offers a distinct scaffold for agrochemical SAR exploration where all three modules (halogen, linker oxidation state, and N-alkyl branching) must be varied independently.

Enzyme Inhibition Screening with a Chlorothiophene-Thioether Pharmacophore

The 5-chlorothiophene motif combined with the thioether-acetamide scaffold provides a pharmacophore that has demonstrated relevance in enzyme inhibition contexts, including cholinesterase and thioredoxin reductase assays in related compound series [3]. The chlorine atom at the 5-position contributes specific electronic and steric properties that are non-redundant with bromo or des-halogen analogs, as supported by class-level antimicrobial SAR evidence (Section 3, Evidence Item 2). This compound is appropriate for screening panels where halogen-dependent target engagement is being systematically profiled.

Synthetic Chemistry: Thioether-Containing Building Block for Heterocycle-Focused Libraries

With a defined purity specification of 95–98% and well-characterized molecular identity (C₁₁H₁₆ClNOS₂, MW 277.83) , the compound can serve as a building block for the synthesis of more complex thiophene-containing heterocycles, including cephalosporin derivatives with thiomethyl-substituted N-heterocycle groups [4]. Its thioether linkage provides a synthetic handle for further functionalization (alkylation, oxidation) that is absent in direct N-aryl or methylene-bridged analogs.

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